molecular formula C6H8F2N2O B14879139 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol

2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B14879139
M. Wt: 162.14 g/mol
InChI Key: DMZQHXNSQFJYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of a pyrazole derivative with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materialsCatalysts and specific reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrazole ring or the difluoromethyl group.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its binding affinity and efficacy. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Uniqueness: 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its combination of a difluoromethyl group and an ethan-1-ol moiety, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in medicinal chemistry and agrochemicals .

Properties

Molecular Formula

C6H8F2N2O

Molecular Weight

162.14 g/mol

IUPAC Name

2-[4-(difluoromethyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C6H8F2N2O/c7-6(8)5-3-9-10(4-5)1-2-11/h3-4,6,11H,1-2H2

InChI Key

DMZQHXNSQFJYNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCO)C(F)F

Origin of Product

United States

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